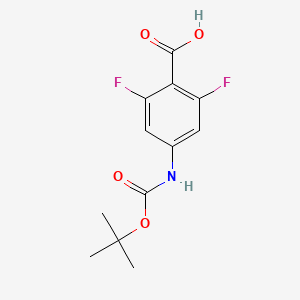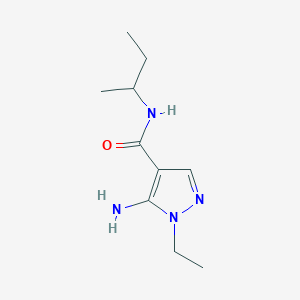![molecular formula C15H18ClN B11734527 2',4',6'-Trimethyl-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B11734527.png)
2',4',6'-Trimethyl-[1,1'-biphenyl]-4-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’,4’,6’-Trimethyl-[1,1’-biphenyl]-4-amine hydrochloride is a chemical compound with the molecular formula C15H16NCl It is a derivative of biphenyl, characterized by the presence of three methyl groups and an amine group, which is further converted to its hydrochloride salt form
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’,6’-Trimethyl-[1,1’-biphenyl]-4-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2’,4’,6’-Trimethyl-[1,1’-biphenyl].
Amination: The biphenyl derivative undergoes an amination reaction to introduce the amine group at the 4-position. This can be achieved using reagents such as ammonia or amines under suitable conditions.
Hydrochloride Formation: The amine product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of 2’,4’,6’-Trimethyl-[1,1’-biphenyl]-4-amine hydrochloride may involve large-scale batch or continuous processes. The reaction conditions are optimized for yield and purity, often involving catalysts and controlled temperature and pressure conditions.
化学反应分析
Types of Reactions
2’,4’,6’-Trimethyl-[1,1’-biphenyl]-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives.
Reduction: Reduction reactions can convert the amine group to other functional groups such as alkylamines.
Substitution: The methyl groups and the amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce halogenated biphenyl compounds.
科学研究应用
2’,4’,6’-Trimethyl-[1,1’-biphenyl]-4-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding due to its amine group.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 2’,4’,6’-Trimethyl-[1,1’-biphenyl]-4-amine hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions, influencing the activity of biological molecules. The pathways involved may include signal transduction and metabolic processes.
相似化合物的比较
Similar Compounds
2,4,6-Trimethyl-1,1’-biphenyl: Lacks the amine group, making it less reactive in certain biological contexts.
2,4,6-Trimethylphenylhydrazine hydrochloride: Contains a hydrazine group instead of an amine, leading to different reactivity and applications.
Uniqueness
2’,4’,6’-Trimethyl-[1,1’-biphenyl]-4-amine hydrochloride is unique due to the presence of both the trimethyl-substituted biphenyl structure and the amine group, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C15H18ClN |
|---|---|
分子量 |
247.76 g/mol |
IUPAC 名称 |
4-(2,4,6-trimethylphenyl)aniline;hydrochloride |
InChI |
InChI=1S/C15H17N.ClH/c1-10-8-11(2)15(12(3)9-10)13-4-6-14(16)7-5-13;/h4-9H,16H2,1-3H3;1H |
InChI 键 |
NJISEVRCVFQBHK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)C2=CC=C(C=C2)N)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S)-1-{4-[(E)-(3,3-Dimethylbutan-2-ylidene)amino]-5-[(1R)-1-hydroxyethyl]-4H-1,2,4-triazol-3-yl}ethan-1-ol](/img/structure/B11734447.png)
![N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B11734450.png)
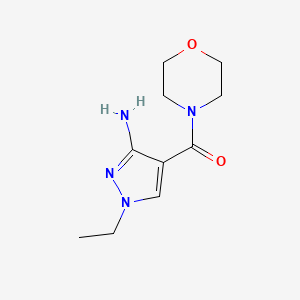
![1-ethyl-5-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11734462.png)

![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11734470.png)
![2-{[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol](/img/structure/B11734473.png)
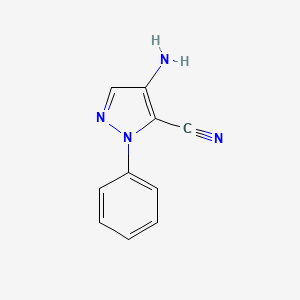
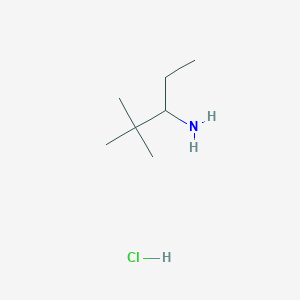
![4-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol](/img/structure/B11734494.png)
![3-cyclopropyl-1-methyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11734498.png)
![N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11734504.png)
